molecular formula C18H18ClFN2OS B4122108 N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B4122108
M. Wt: 364.9 g/mol
InChI Key: QGCUJMZOZBXKFJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with various functional groups, including a chloro, methoxy, fluoro, and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro, methoxy, fluoro, and methyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the methoxy group can be introduced through methylation using reagents like dimethyl sulfate.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a methoxyquinolinecarboxylic acid.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • N-(5-chloro-2-methoxyphenyl)benzamide
  • N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide is unique due to its specific combination of functional groups and the presence of the quinoline ring system

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2OS/c1-11-3-4-12-9-14(20)6-7-16(12)22(11)18(24)21-15-10-13(19)5-8-17(15)23-2/h5-11H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUJMZOZBXKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=S)NC3=C(C=CC(=C3)Cl)OC)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

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